The inherent ring strain in the 1-oxa-6-azaspiro[3.3]heptane system makes it susceptible to nucleophilic attack. Studies have shown that glutathione S-transferases can catalyze the ring opening of the azetidine ring in AZD1979, a drug candidate containing the 1-oxa-6-azaspiro[3.3]heptane moiety []. This reaction proceeds via a direct glutathione conjugation mechanism without requiring prior cytochrome P450-mediated bioactivation.
Researchers have successfully synthesized a novel spirocyclic oxetane-fused benzimidazole utilizing 2-oxa-6-azaspiro[3.3]heptane as a starting material []. This synthetic strategy involved ring expansion and subsequent oxidative cyclization, highlighting the potential of this spirocycle in constructing diverse heterocyclic systems.
The incorporation of 1-oxa-6-azaspiro[3.3]heptane into DNA-encoded libraries has been achieved through a visible-light-mediated [2+2] cycloaddition []. This method utilizes the photochemical properties of 2-isoxazoline-3-carboxylates to generate reactive intermediates that undergo cycloaddition with the spirocycle.
For example, AZD1979, a melanin-concentrating hormone receptor 1 (MCHr1) antagonist containing the 1-oxa-6-azaspiro[3.3]heptane moiety, exerts its pharmacological effects by binding to and inhibiting MCHr1 [, ]. The spirocycle plays a crucial role in determining the physicochemical properties and metabolic stability of this drug candidate.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: